
Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate is a chemical compound with the molecular formula C16H12N2O3. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate typically involves the reaction of anthranilic acid derivatives with phthalic anhydride and anilines in the presence of a catalyst. One-pot, eco-friendly, three-component syntheses have been developed, employing water as a solvent, making the process environmentally friendly . The reaction conditions are simple to set up, and the yields are excellent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The quinazolinone ring system can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar structure and are known for their pharmaceutical applications.
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-2-yl}benzoate: This compound is another quinazolinone derivative with potential medicinal uses.
Uniqueness
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate is unique due to its specific ester and quinazolinone functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
83800-87-7 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 2-(4-oxo-3H-quinazolin-2-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-7-3-2-6-10(11)14-17-13-9-5-4-8-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19) |
InChI Key |
YQZDLDCLRPNAKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



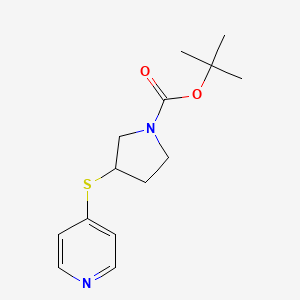
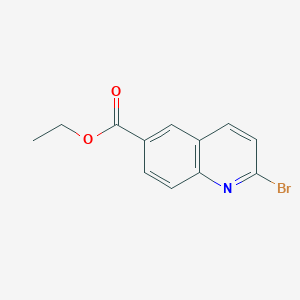
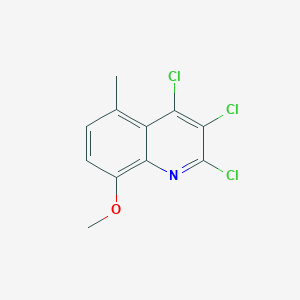


![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)
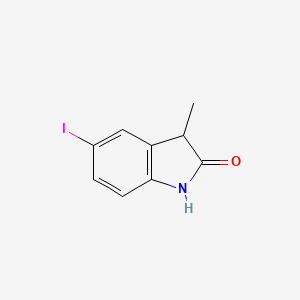


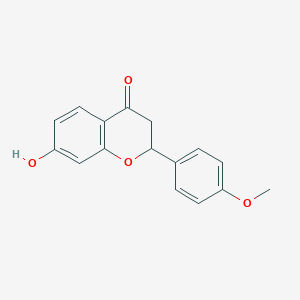
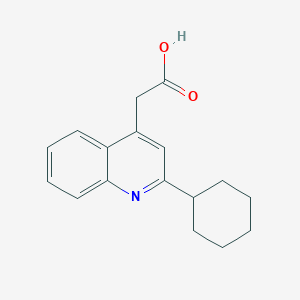
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-5-yl)-1,3,2-dioxaborolane](/img/structure/B11848286.png)
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)
